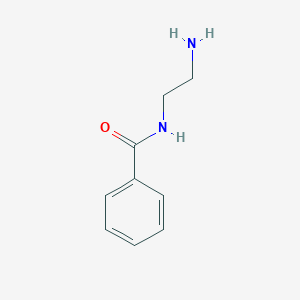

N-(2-氨基乙基)苯甲酰胺

描述

N-(2-aminoethyl)benzamide is a chemical compound with the molecular formula C9H12N2O . It is also known as 2-Amino-N-(2-aminoethyl)benzamide . The compound is used in various applications and is of interest in the field of organic chemistry .

Synthesis Analysis

The synthesis of secondary amides like N-(2-aminoethyl)benzamide can be achieved through an efficient method utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate . The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .Molecular Structure Analysis

The molecular structure of N-(2-aminoethyl)benzamide consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI key for this compound is CPVBIJDFUDYJIO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

N-(2-aminoethyl)benzamide has a molecular weight of 179.22 . It has a density of 1.2±0.1 g/cm3, a boiling point of 412.3±30.0 °C at 760 mmHg, and a flash point of 203.1±24.6 °C . It has 4 hydrogen bond acceptors, 5 hydrogen bond donors, and 3 freely rotating bonds .科学研究应用

抗氧化活性

苯甲酰胺,包括 N-(2-氨基乙基)苯甲酰胺,已被发现具有显著的抗氧化活性 . 它们可以作为自由基清除剂和金属螯合剂 . 一些苯甲酰胺化合物比标准物质表现出更有效的总抗氧化剂、自由基清除剂和金属螯合活性 .

抗菌活性

苯甲酰胺已显示出对多种细菌的抗菌活性 . 例如,N-(2-羟基-4-硝基苯基)-对取代苯甲酰胺对大肠杆菌、肺炎克雷伯菌和金黄色葡萄球菌 显示出中等抗菌活性。

抗癌特性

苯甲酰胺已被广泛用于癌症治疗 . 它们已显示出作为抗肿瘤剂的潜力 .

抗炎特性

苯甲酰胺还具有抗炎特性 . 它们可用于治疗以炎症为特征的疾病 .

镇痛特性

作用机制

Target of Action

N-(2-aminoethyl)benzamide primarily targets the enzyme known as Amine oxidase [flavin-containing] B . This enzyme plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .

Mode of Action

The compound interacts with its target enzyme by catalyzing the oxidative deamination of biogenic and xenobiotic amines . This interaction results in changes in the metabolism of neuroactive and vasoactive amines, which can have significant effects on neurological and vascular function .

Biochemical Pathways

This could potentially affect various biochemical pathways involving these amines, leading to downstream effects on neurological and vascular function .

Pharmacokinetics

It is known that the compound interacts with its target enzyme in humans

Result of Action

The molecular and cellular effects of N-(2-aminoethyl)benzamide’s action are largely dependent on its interaction with its target enzyme. By influencing the metabolism of neuroactive and vasoactive amines, the compound can potentially affect neurological and vascular function . The specific effects can vary depending on factors such as the concentration of the compound and the presence of other substances that can interact with the same enzyme .

属性

IUPAC Name |

N-(2-aminoethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWKHNPRDPAXLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329720 | |

| Record name | N-(2-aminoethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-17-2 | |

| Record name | N-(2-aminoethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of N-(2-aminoethyl)benzamide and its derivatives?

A1: N-(2-aminoethyl)benzamide derivatives act as potent monoamine oxidase-B (MAO-B) inhibitors. [, ] They exhibit competitive, time-dependent inhibition of the enzyme, meaning they bind to the active site and their inhibitory effect increases with time. [] While some derivatives demonstrate reversible inhibition, allowing for enzyme activity to return after dialysis, others can irreversibly inactivate MAO-B. []

Q2: How does the structure of N-(2-aminoethyl)benzamide relate to its potency as an MAO-B inhibitor?

A2: Structure-activity relationship (SAR) studies have revealed that modifications to the benzene ring and the aminoethyl side chain can significantly impact the potency and selectivity of N-(2-aminoethyl)benzamide derivatives. For example, introducing halogen or nitro groups on the benzene ring, particularly at the 2- and 4-positions, often enhances inhibitory activity against MAO-B. [, ] Hydrophobic interactions and steric effects play crucial roles in determining the binding affinity and inhibitory potency. []

Q3: Has N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride (2d) shown promise as a potential imaging agent for MAO-B?

A3: Yes, N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride (2d) exhibits high potency and selectivity for MAO-B. [] It demonstrates non-competitive inhibition with a Ki of 0.80 μM and effectively inhibits MAO-B in vivo, with the inhibition being reversible. [] These properties make it a promising candidate for development as a radioiodinated ligand for studying MAO-B function in the living brain using single-photon emission computed tomography (SPECT). []

Q4: Beyond its role as an MAO-B inhibitor, has N-(2-aminoethyl)benzamide been explored in other research areas?

A4: Interestingly, a derivative of N-(2-aminoethyl)benzamide, specifically 4,4′,4″-(1,3,5-Hexahydro-s-triazine-1,3,5-triyl) tris(N-(2-aminoethyl) benzamide) (HT-A), has been investigated as a curing agent for epoxy resins. [] This specific application highlights the versatility of this chemical scaffold for diverse material science applications.

Q5: What analytical techniques are commonly employed in the characterization and study of N-(2-aminoethyl)benzamide and its derivatives?

A5: Researchers utilize a range of techniques, including nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), to characterize N-(2-aminoethyl)benzamide and its derivatives. [] For instance, 1H NMR and 13C NMR confirm the chemical structures of newly synthesized derivatives. [] Additionally, high-performance liquid chromatography (HPLC) coupled with mass spectrometry is crucial for separating and analyzing complex mixtures of these compounds, particularly in biological samples. [] For example, researchers employed a multi-step derivatization process combined with electrospray ionization mass spectrometry (ESI-MSn) to analyze chondroitin sulfate oligosaccharides labeled with a fluorescent N-(2-aminoethyl)benzamide derivative. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B168505.png)

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B168509.png)